Allyl ethyl ether

Overview

Description

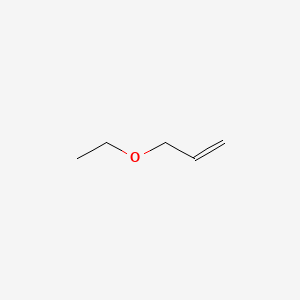

Allyl ethyl ether is an organic compound with the formula C5H10O. It is also known by other names such as 1-Propene, 3-ethoxy-, Ether, allyl ethyl, Ethyl allyl ether, CH3CH2OCH2CH=CH2, 3-Ethoxy-1-propene, UN 2335, 3-Ethoxypropene, and Ethyl 2-propenyl ether .

Synthesis Analysis

Ethers, including Allyl ethyl ether, can be synthesized through various methods such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between alcohols and unsymmetric diaryliodonium salts, and more . The Williamson synthesis of ethers involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis

The molecular weight of Allyl ethyl ether is 86.1323 . Its structure can be represented as a 2D Mol file . The conformational preferences of Allyl ethyl ether have been studied using Fourier transform microwave spectroscopy and density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations .Chemical Reactions Analysis

Ethers, including Allyl ethyl ether, can undergo various reactions. For instance, they can undergo Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . They can also undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Allyl ethyl ether is a liquid at room temperature . Its refractive index is 1.388 (lit.) and it has a boiling point of 65-66 °C (lit.) . The density of Allyl ethyl ether is 0.76 g/mL at 25 °C (lit.) .Scientific Research Applications

Organic Synthesis

Allyl ethyl ether is a versatile reagent in organic synthesis. It’s used as a starting material for synthesizing various organic compounds. Its ability to participate in reactions like the Claisen rearrangement makes it valuable for constructing complex molecular architectures .

Pharmaceutical Applications

In the pharmaceutical industry, Allyl ethyl ether can be used to synthesize drug intermediates. Its ether functionality is pivotal in the production of active pharmaceutical ingredients (APIs) that require ether linkages as part of their molecular structure .

Agrochemical Synthesis

This compound finds applications in the synthesis of agrochemicals, including herbicides and pesticides. The ether bond in Allyl ethyl ether can be utilized to create compounds that disrupt the growth of unwanted plants and insects .

Material Science

Allyl ethyl ether is used in material science, particularly in the production of polymers and resins. Its ability to polymerize and form networks is exploited in creating materials with desired mechanical and thermal properties .

Catalysis Research

Researchers use Allyl ethyl ether to study catalysis mechanisms. It serves as a model substrate for catalysts that promote etherification reactions, which are crucial in various chemical manufacturing processes .

Spectroscopy and Computational Chemistry

The distinct conformational preferences of Allyl ethyl ether make it an interesting subject for spectroscopic studies and computational chemistry. Understanding its molecular geometry and behavior can lead to insights into the properties of ethers and their reactions .

Mechanism of Action

Target of Action

Allyl ethyl ether is a type of ether compound, which primarily targets other organic compounds in chemical reactions . It can act as a reactant or solvent in the synthesis of various organic compounds .

Mode of Action

The most common reaction of ethers like Allyl ethyl ether is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

In the context of organic synthesis, Allyl ethyl ether can participate in various reactions such as esterification, etherification, and substitution reactions . For instance, it can undergo hydroxylation and subsequent periodate scission of the vicinal diol . Repetition of this reaction sequence on the enol tautomer of the aldehyde intermediate releases the deprotected functional group .

Pharmacokinetics

It’s worth noting that its physical properties, such as its solubility in organic solvents and miscibility with ethanol and diethyl ether, can influence its behavior in chemical reactions .

Result of Action

The result of Allyl ethyl ether’s action depends on the specific reaction it’s involved in. For example, in the hydroxylation and periodate scission reaction, the result is the formation of a deprotected functional group . In general, Allyl ethyl ether can help synthesize a wide range of organic compounds .

Action Environment

The action of Allyl ethyl ether can be influenced by various environmental factors. For instance, it’s a highly flammable substance that can react violently with strong oxidizing agents . Therefore, it’s crucial to avoid contact with open flames and high-temperature sources during its use . Additionally, it can react vigorously with oxygen, posing risks of fire or explosion .

Safety and Hazards

Future Directions

The future directions of Allyl ethyl ether research could involve further exploration of its conformational preferences , as well as its potential applications in various organic reactions . The use of aqueous micellar solution as a reaction medium for synthesizing several organic compounds, including ethers like Allyl ethyl ether, is a new direction of study, as they are simple, efficient, economical, and environmentally friendly .

properties

IUPAC Name |

3-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSFJLSZZTSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060319 | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than -19 °F (NFPA, 2010) | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

153.0 [mmHg] | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Allyl ethyl ether | |

CAS RN |

557-31-3 | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8T658RE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of allyl ethyl ether?

A1: Allyl ethyl ether has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: Are there any spectroscopic data available for the structural characterization of allyl ethyl ether?

A2: Yes, studies have utilized Fourier transform microwave spectroscopy, along with density functional theory (DFT) calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level, to characterize the conformational landscape of allyl ethyl ether. [] Rotational spectroscopy of 13C and 34S isotopic species has also been used to determine the ground state geometries of allyl ethyl ether. [] Additionally, 1H and 13C NMR have been employed to investigate the interaction of allyl ethyl ether with copper(I)-olefin complexes. []

Q3: What is known about the thermal stability of allyl ethyl ether?

A3: Research suggests that allyl ethyl ether undergoes unimolecular thermal decomposition in the gas phase, yielding cyclohexylimine and propene. [] This decomposition has been studied in the temperature range of 562–652 K. []

Q4: Can allyl ethyl ether act as a chain transfer agent in ring-opening metathesis polymerization (ROMP)?

A4: Yes, allyl ethyl ether, being an acyclic terminal olefin, has been shown to be an effective chain transfer agent in the ROMP of the 7-oxanorbornene derivative 5,6-exobis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, catalyzed by the aqueous ruthenium(II) complex Ru^(II)(H_2O)_6(tos)_2. [] This process allows for the preparation of oligomer samples with controlled molecular weights (Mn). []

Q5: Can allyl ethyl ether be used as a building block in the synthesis of medium-sized carbocycles?

A5: Yes, research demonstrates the use of allyl ethyl ether in a synthetic strategy for 1,5-oxygen-bridged eight- and nine-membered carbocycles. [, ] This approach utilizes a ruthenium-catalyzed coupling of allyl ethyl ether to 1-trimethylsilyl-1-alkyn-3-ols, followed by ketalization and Lewis acid-induced cyclization. [, ]

Q6: Does allyl ethyl ether participate in reactions with organolanthanide hydrides?

A6: Yes, allyl ethyl ether reacts with organolanthanide hydrides like (Cp(2)LnH)(2), where Ln can be Y, La, or Ce, resulting in the cleavage of the ether bond and formation of Cp(2)LnOEt. []

Q7: Have computational methods been applied to study allyl ethyl ether?

A7: Yes, density functional theory (DFT) calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level have been employed to explore the conformational preferences of allyl ethyl ether and its sulfur analog, allyl ethyl sulfide. [] These calculations identified multiple unique conformers for both molecules within a specific energy range, highlighting the competitive nature of their conformational equilibria. []

Q8: How does the presence of different alkyl substituents on the ether moiety affect the reactivity of allylic ethers in copolymerization reactions?

A8: Studies on the radical copolymerization of various allyl alkyl ethers with vinyl acetate have shown that the reactivity ratios and Q-e parameters are influenced by the nature of the alkyl substituents on the ether group. [] These parameters are correlated with factors like Taft's σ* constants, 13C NMR chemical shifts of the γ-carbon, and calculated frR values, reflecting the electronic and steric effects of the alkyl groups on the reactivity of the allylic double bond. []

Q9: What is known about the stability of allyl ethyl ether in the presence of bis(imino)pyridine iron complexes?

A9: Research indicates that allyl ethyl ether can undergo C-O bond cleavage in the presence of bis(imino)pyridine iron dinitrogen complex, (iPrPDI)Fe(N2)2. [] This reaction leads to the formation of paramagnetic iron allyl and alkoxide complexes. []

Q10: Which analytical techniques are used to study reactions involving allyl ethyl ether?

A10: Researchers often employ a variety of spectroscopic methods to investigate reactions involving allyl ethyl ether. These methods include:

- NMR Spectroscopy (1H, 13C, 31P): Used for structural characterization, monitoring reaction progress, and identifying reaction products. [, , , ]

- Matrix Isolation Infrared Spectroscopy: Useful for observing the infrared spectra of reactive species, such as radicals, generated from precursors like allyl ethyl ether. []

- Mass Spectrometry: Used to analyze the products of reactions, particularly in polymer chemistry to determine molecular weight distributions. []

Q11: Is there any research on the atmospheric degradation of allyl ethyl ether?

A11: Yes, the atmospheric degradation of allyl ethyl ether has been a subject of study, particularly focusing on its kinetics with OH radicals and UV photochemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)